Methyl 4-mercaptobutyrimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

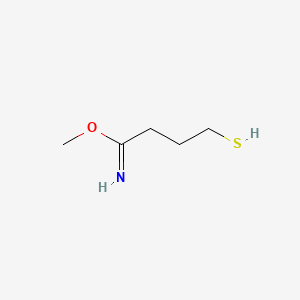

Methyl 4-mercaptobutyrimidate, also known as this compound, is a useful research compound. Its molecular formula is C5H11NOS and its molecular weight is 133.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protein Cross-Linking

Mechanism and Reactions

Methyl 4-mercaptobutyrimidate acts as a cleavable cross-linking agent, primarily reacting with primary amines on proteins to introduce sulfhydryl groups. This reaction is highly specific and occurs efficiently at physiological pH (7-9) . The resulting thiol groups can further participate in various biochemical reactions, allowing for the stabilization of protein structures or the formation of protein complexes.

Case Studies

- Escherichia coli Ribosomes : One notable application involved the modification of the 30S ribosomal subunit of E. coli, where this compound was used to introduce sulfhydryl groups that facilitated structural studies via cross-linking . The study demonstrated how this modification could enhance our understanding of ribosomal function and dynamics.

- Chymotrypsin-Digested Tubulin : Another study highlighted the use of this compound in cross-linking chymotrypsin-digested tubulin. The results indicated that the cross-linker effectively preserved peptide interactions, which are crucial for understanding microtubule dynamics .

Enzyme Studies

Enzyme Inhibition and Mechanism Elucidation

The compound is also utilized in enzyme studies to investigate mechanisms of action and inhibition. By modifying specific residues within enzymes, researchers can elucidate functional sites and understand enzyme kinetics.

- Histone Cross-Linking : Research has shown that this compound can cross-link histones associated with DNA, providing insights into chromatin structure and gene regulation . This application is critical for studies related to epigenetics and transcriptional regulation.

Immunological Applications

Antibody Modification

In immunology, this compound is used to modify antibodies for various applications, including enhancing their stability and functionality.

- Sulfhydryl Group Introduction : By introducing sulfhydryl groups onto antibodies, researchers can create conjugates with other molecules (e.g., fluorophores or drugs), facilitating targeted delivery systems in therapeutic applications . This modification enhances the specificity and efficacy of antibody-based therapies.

Bioconjugation Techniques

This compound plays a significant role in bioconjugation techniques where it is used to link biomolecules such as peptides, proteins, and nucleic acids. This capability is essential for developing biosensors and diagnostic tools.

Propiedades

Número CAS |

64821-63-2 |

|---|---|

Fórmula molecular |

C5H11NOS |

Peso molecular |

133.21 g/mol |

Nombre IUPAC |

methyl 4-sulfanylbutanimidate |

InChI |

InChI=1S/C5H11NOS/c1-7-5(6)3-2-4-8/h6,8H,2-4H2,1H3 |

Clave InChI |

DFTAZNAEBRBBKP-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCS |

SMILES canónico |

COC(=N)CCCS |

Sinónimos |

2-iminothiolane methyl 4-mercaptobutyrimidate methyl 4-mercaptobutyrimidate hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.